7-bromo-1H-pyrido[2,3-b]pyrazin-2-one
Description
Properties
Molecular Formula |
C7H4BrN3O |
|---|---|
Molecular Weight |
226.03 g/mol |
IUPAC Name |
7-bromo-1H-pyrido[2,3-b]pyrazin-2-one |
InChI |
InChI=1S/C7H4BrN3O/c8-4-1-5-7(9-2-4)10-3-6(12)11-5/h1-3H,(H,11,12) |
InChI Key |
XVIJHQDLXYIDML-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC(=O)C=N2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Second-Order Rate Constants for Radical Reactions
| Compound | Radical | Rate Constant (M⁻¹s⁻¹) | Reaction Pathway |
|---|---|---|---|
| Quinoxalin-2(1H)-one (Q) | •OH | 5.9–9.7 × 10⁹ | Adducts on benzene/pyrazinone |
| 3-MeQ | •OH | ~10⁹ | Similar to Q |
| 7-Bromo-pyrido-pyrazinone | •OH (predicted) | ~10⁹ | Adducts directed by Br’s electronic effects |
Preparation Methods
Reagents and Reaction Conditions
Brominating agents such as molecular bromine (Br₂) or N-bromosuccinimide (NBS) are commonly employed. Polar aprotic solvents (e.g., dichloromethane, acetonitrile) facilitate solubility, while mild heating (reflux at 40–80°C) accelerates the reaction. For example, treating pyrido[2,3-b]pyrazin-2-one with NBS in acetonitrile under reflux for 6–12 hours yields the 7-bromo derivative.
Regioselectivity and Mechanistic Considerations
The 7-position is activated for EAS due to electron-donating effects from the adjacent pyrazinone oxygen. Density functional theory (DFT) calculations suggest that the lone pairs on the pyrazinone’s carbonyl oxygen direct electrophiles to the para position (C7), minimizing steric hindrance.
Table 1: Bromination Conditions and Outcomes
| Brominating Agent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Br₂ | CH₂Cl₂ | 40°C | 8 | 65–70 |
| NBS | CH₃CN | 80°C | 12 | 72–78 |
Ring Construction via Condensation of Brominated Diaminopyridine
A convergent strategy involves synthesizing the pyrido[2,3-b]pyrazinone ring system from a brominated pyridine precursor. This method ensures regioselective bromine incorporation during the ring-forming step.
Condensation with Oxalic Acid
2,3-Diamino-5-bromopyridine reacts with oxalic acid in a cyclocondensation reaction to form 7-bromo-1H-pyrido[2,3-b]pyrazin-2-one. The reaction proceeds via dehydration, forming the pyrazinone ring.
Optimization Notes :
Alternative Dicarbonyl Reagents
Replacing oxalic acid with diethyl oxalate shifts the reaction equilibrium toward esterification, requiring alkaline workup to hydrolyze intermediates. This variant achieves comparable yields (55–65%) but demands longer reaction times (24–36 hours).
Industrial-Scale Production Considerations
Scaling laboratory methods requires optimizing:
-
Cost Efficiency : NBS is preferred over Br₂ due to safer handling.
-
Solvent Recovery : Acetonitrile and ethanol are recycled via distillation.
-
Purity Control : Recrystallization from ethanol/water (3:1) achieves >99% purity.
Q & A
Q. What are the standard synthetic routes for 7-bromo-1H-pyrido[2,3-b]pyrazin-2-one, and how can reaction conditions be optimized for yield?
A common approach involves cyclization and bromination steps. For example, oxazolidine derivatives can react with 2,3-diaminopyridine in ethanol under acidic conditions (e.g., concentrated H2SO4) to form the pyrido[2,3-b]pyrazinone core. Bromination is typically achieved using bromine or N-bromosuccinimide (NBS) in a polar aprotic solvent. To optimize yield, variables such as temperature (e.g., heating at reflux), stoichiometry of brominating agents, and reaction duration should be systematically tested. Evidence from related compounds shows yields of 59–65% for analogous heterocycles .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include aromatic protons (δ 7.5–9.0 ppm) and carbonyl carbons (δ ~160 ppm).
- IR Spectroscopy : A strong carbonyl stretch (C=O) near 1650–1700 cm<sup>−1</sup> and N-H stretches (~3200 cm<sup>−1</sup>) confirm the lactam structure.
- Mass Spectrometry (HRMS) : Molecular ion peaks matching the molecular formula (e.g., C7H4BrN3O) validate purity. Cross-referencing with literature data (e.g., InChI keys, SMILES) is critical .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination of the pyrido[2,3-b]pyrazinone scaffold be addressed?
Regioselectivity is influenced by electronic and steric factors. Computational modeling (e.g., DFT calculations) can predict reactive sites. Experimentally, using directing groups (e.g., electron-withdrawing substituents) or controlled reaction conditions (e.g., low-temperature bromination) may favor substitution at the 7-position. Contrasting spectral data from similar compounds (e.g., 6-bromo vs. 7-bromo isomers) should guide validation .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- 2D NMR (COSY, HSQC, HMBC) : Resolves ambiguous proton-carbon correlations, especially in aromatic systems.
- X-ray Crystallography : Provides definitive confirmation of regiochemistry and crystal packing.
- Comparative Analysis : Match data with structurally characterized analogs (e.g., 2-phenylimidazo derivatives in ). Discrepancies may indicate impurities or isomeric byproducts, necessitating repurification (e.g., recrystallization, HPLC) .
Q. How can reaction byproducts from cyclization steps be minimized?
Byproducts often arise from incomplete cyclization or oxidation. Strategies include:
- Catalytic Acid Optimization : Adjust H2SO4 concentration to balance cyclization efficiency and side reactions.
- Inert Atmosphere : Prevents oxidation of sensitive intermediates.
- Stepwise Monitoring (TLC/LCMS) : Identifies intermediate stability issues. For example, reports 12-hour room-temperature steps to ensure complete reaction .
Methodological and Analytical Considerations
Q. What purity assessment methods are recommended for this compound?
- HPLC/GC : Quantify purity (>97% as per industrial standards in ).
- Elemental Analysis : Validate C/H/N/Br content.
- Melting Point Consistency : Compare with literature values (e.g., 175–176°C for related brominated heterocycles in ).
Q. How can computational tools predict the biological activity of this compound?
- Molecular Docking : Screen against target proteins (e.g., kinases, antimicrobial targets) using software like AutoDock.
- QSAR Models : Correlate structural features (e.g., bromine’s electronegativity) with bioactivity trends observed in analogs (e.g., anticancer activity in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
